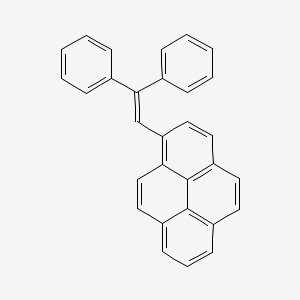
1-(2,2-Diphenylethenyl)pyrene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-(2,2-Diphenylethenyl)pyrene” is a chemical compound with the CAS Number 37010-53-0 . It has a molecular weight of 242.05800 and a density of 1.57g/cm3 . The boiling point of this compound is 379.4ºC at 760mmHg .
Synthesis Analysis
The synthesis of pyrene derivatives, such as “this compound”, often involves indirect methods . These methods can include reduced pyrenes, transannular ring closures, and cyclisations of biphenyl intermediates . A representative AIE unit tetraphenylethylene (TPE) can be attached to the 1-, 3-, 5- and 9-positions of the pyrene ring to create a new highly twisted pyrene-based blue AIEgen .Molecular Structure Analysis
The molecular structure of “this compound” is complex and involves a pyrene core with additional functional groups . The exact structure can be determined using techniques such as X-ray crystallography .Chemical Reactions Analysis
Pyrene-based compounds, including “this compound”, have been used in the synthesis of metal–organic frameworks (MOFs) . These MOFs have diverse structural characteristics based on the size of the pyrene ligand or its stacking in the framework, resulting in different gas adsorption performances .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 242.05800, a density of 1.57g/cm3, and a boiling point of 379.4ºC at 760mmHg . The compound also has a flash point of 183.2ºC .Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-(2,2-diphenylethenyl)pyrene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H20/c1-3-8-21(9-4-1)28(22-10-5-2-6-11-22)20-26-17-16-25-15-14-23-12-7-13-24-18-19-27(26)30(25)29(23)24/h1-20H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJBUNXKPDGBEIW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=CC2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2)C6=CC=CC=C6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H20 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50695001 |
Source


|
| Record name | 1-(2,2-Diphenylethenyl)pyrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50695001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
160108-81-6 |
Source


|
| Record name | 1-(2,2-Diphenylethenyl)pyrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50695001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


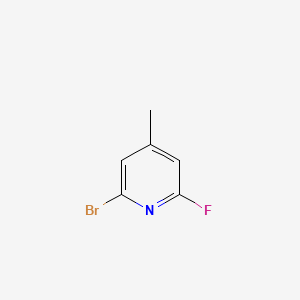
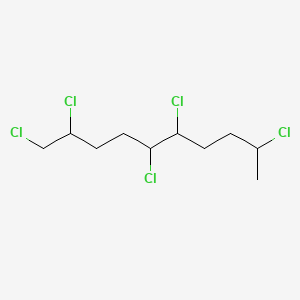
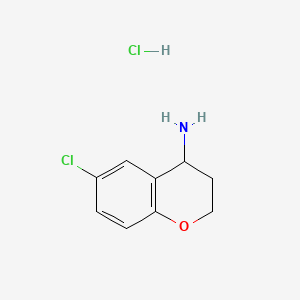
![2,3-Dihydroimidazo[1,2-a]pyridine-5(1H)-thione](/img/structure/B575058.png)
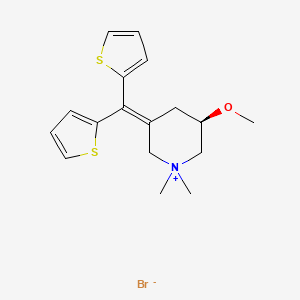

![3,4,5-Trifluorophenyl 4'-ethyl[1,1'-bi(cyclohexane)]-4-carboxylate](/img/structure/B575066.png)
